Product packaging for 6-Carboxy-8-methylcarbostyril(Cat. No.:)

6-Carboxy-8-methylcarbostyril

Cat. No.: B8451090
M. Wt: 203.19 g/mol
InChI Key: FNYOLJHYHHUXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 2-Quinolone (Carbostyril) Core in Contemporary Organic Synthesis

The 2-quinolone, or carbostyril, scaffold is a bicyclic heterocyclic system that is a prominent feature in a multitude of organic compounds. nih.govresearchgate.net This structural motif is not only a cornerstone in the synthesis of complex molecules but is also found in various natural products. nih.gov Its prevalence stems from its versatile chemical nature, which allows for a wide range of chemical modifications, leading to a diverse library of derivatives. benthamdirect.com The development of synthetic methodologies to construct the 2-quinolone core has a rich history, evolving from classical procedures to modern catalytic and multi-component reactions. nih.govresearchgate.net These advancements have made the carbostyril scaffold readily accessible for applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The intrinsic photoactive properties of the conjugated 2-quinolone system have also led to its investigation for use in luminescent materials. researchgate.net

Rationale for Focused Research on Substituted Carbostyrils with Carboxylic Acid Functionality

The introduction of a carboxylic acid group onto the carbostyril framework dramatically expands its synthetic utility and potential applications. Carboxylic acids are versatile functional groups that can undergo a wide array of chemical transformations. msu.edu They can be converted into esters, amides, and acid halides, providing a gateway to a vast number of other functional groups and molecular architectures. msu.edu This functional handle allows for the covalent attachment of carbostyril moieties to other molecules, including biological macromolecules and solid supports. The presence of a carboxylic acid can also influence the solubility and electronic properties of the carbostyril system. Research has shown that substituents like carboxylic acid groups can significantly impact the chemical reactivity and biological activity of the parent molecule. gla.ac.uk For instance, the introduction of a carboxylic acid can be a key step in the development of new therapeutic agents. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B8451090 6-Carboxy-8-methylcarbostyril

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methyl-2-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-4-8(11(14)15)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

FNYOLJHYHHUXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2)C(=O)O

Origin of Product

United States

Derivatization and Chemical Transformations of 6 Carboxy 8 Methylcarbostyril

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 8-methylcarbostyril scaffold is the primary site for derivatization. Its reactivity allows for the introduction of various functional groups, which can modulate the molecule's physicochemical properties and biological activity.

Esterification of 6-carboxy-8-methylcarbostyril can be achieved through several established methods, leading to the formation of simple alkyl esters or more reactive "activated" esters.

Ethyl Esters: The formation of ethyl esters from carboxylic acids is a common transformation. One of the most direct methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comacs.org This is an equilibrium-driven reaction, and the use of excess alcohol helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com For a compound like this compound, this would involve heating a solution of the carboxylic acid in ethanol with a catalytic amount of sulfuric acid. A similar procedure has been successfully used for the synthesis of ethyl 6-methylpicolinate, where 6-methylpicolinic acid was refluxed in ethanol with sulfuric acid to yield the corresponding ethyl ester. chemicalbook.com

Activated Esters: Activated esters are more reactive than simple alkyl esters and are particularly useful as intermediates in the synthesis of amides. N-hydroxysuccinimide (NHS) esters are a prominent example of such activated esters. nih.gov These can be synthesized by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The NHS ester of this compound would be a stable, isolable intermediate that can readily react with primary amines to form amide bonds under mild conditions. nih.govschem.jp The advantage of using NHS esters lies in their high reactivity towards nucleophiles like amines, while being relatively stable to hydrolysis. researchgate.net

Table 1: Examples of Esterification Reactions

Ester Type Reagents and Conditions Product
Ethyl Ester Ethanol, Sulfuric Acid (catalytic), Reflux 6-(Ethoxycarbonyl)-8-methylcarbostyril
Activated Ester (NHS) N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous solvent 6-(N-Succinimidyloxycarbonyl)-8-methylcarbostyril

The conversion of the carboxylic acid group of this compound into an amide is a key transformation for creating a wide array of derivatives. This can be accomplished through direct coupling methods or via the formation of a more reactive intermediate like an acid chloride.

Modern organic synthesis heavily relies on coupling reagents to facilitate the formation of amide bonds directly from carboxylic acids and amines under mild conditions.

DCC/HOBt: The combination of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and effective method for amide bond formation. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a stable N-acylurea, a common side reaction. The addition of HOBt mitigates this by trapping the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and readily reacts with amines to form the desired amide.

EDC-HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is a water-soluble carbodiimide (B86325) that offers a significant advantage over DCC. The urea (B33335) byproduct formed from EDC-HCl is also water-soluble, which simplifies the purification process as it can be easily removed by aqueous extraction. nih.govnih.gov EDC is often used in conjunction with HOBt to improve reaction efficiency and reduce side reactions, particularly when coupling with less nucleophilic amines like anilines. nih.govnih.govresearchgate.netresearchgate.net The use of a base, such as diisopropylethylamine (DIPEA), is also common in these reactions to neutralize the hydrochloride salt and deprotonate the amine component. commonorganicchemistry.com

COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) is a third-generation uronium-type coupling reagent that is considered safer and often more efficient than benzotriazole-based reagents. It has shown excellent performance in both solution-phase and solid-phase peptide synthesis.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent System Key Features
DCC/HOBt Classic method, HOBt suppresses side reactions.
EDC-HCl Water-soluble carbodiimide, easy purification. Often used with HOBt.
COMU High efficiency, safer alternative to benzotriazole-based reagents.

A traditional yet highly effective method for amide synthesis involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acid chloride, followed by the reaction of the acid chloride with an amine (aminolysis).

The conversion of this compound to its corresponding acid chloride, 6-(chlorocarbonyl)-8-methylcarbostyril, can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com Thionyl chloride is a common choice, and the reaction is often performed neat or in an inert solvent. masterorganicchemistry.comcommonorganicchemistry.com The byproducts of the reaction with thionyl chloride are sulfur dioxide and hydrogen chloride, which are gaseous and thus easily removed. masterorganicchemistry.com

The resulting acid chloride is a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to yield the corresponding amides. This reaction, known as aminolysis, is typically rapid and efficient. It is important to note that the reaction of an acid chloride with a primary or secondary amine produces hydrogen chloride as a byproduct, which can protonate the starting amine. Therefore, the reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) or with two equivalents of the amine to neutralize the HCl formed.

The removal of the carboxyl group from this compound, a process known as decarboxylation, can be a challenging transformation for simple aromatic carboxylic acids. However, the presence of the quinolone ring system can influence this reaction. For quinoline (B57606) carboxylic acids, decarboxylation can be promoted under certain conditions, and the mechanism is of significant interest.

In related fluoroquinolone systems, decarboxylation has been shown to proceed via a mechanism involving the addition of a nucleophile to the C-2 position of the quinolone ring. nih.gov This addition leads to delocalization of electrons to the C-3 carbon, which in turn facilitates the loss of carbon dioxide. nih.gov Subsequent elimination of the nucleophile restores the aromaticity of the ring system. nih.gov While this specific mechanism is for fluoroquinolones, it highlights that the electronic nature of the quinolone ring can play a crucial role in facilitating decarboxylation.

For aromatic carboxylic acids in general, copper-catalyzed protodecarboxylation has been employed. afinitica.com This method often requires high temperatures and the use of specific ligands and solvents. afinitica.com The decarboxylation of 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene, suggesting that base-catalyzed decarboxylation may be a viable strategy. nih.gov The mechanism of decarboxylation of this compound would likely involve the formation of a carbanionic intermediate at the 6-position, the stability of which would be a key factor in the reaction's feasibility.

The carboxylic acid group of this compound can be reduced to either a primary alcohol (6-hydroxymethyl-8-methylcarbostyril) or an aldehyde (6-formyl-8-methylcarbostyril).

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The initial reaction of the carboxylic acid with LiAlH₄ produces a lithium aluminate salt, which is then further reduced to the alcohol upon workup with water and acid. It is important to note that LiAlH₄ is a very reactive and non-selective reducing agent that will also reduce other functional groups such as esters, amides, and ketones.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this typically requires the use of more specialized reagents or a multi-step approach. One common strategy involves the conversion of the carboxylic acid to a derivative that is more readily reduced to the aldehyde level, such as an acid chloride or an ester. Alternatively, certain modified hydride reagents can directly reduce carboxylic acids to aldehydes. The synthesis of 3-formyl-6-azaindoles has been achieved via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines, which represents an alternative route to introduce a formyl group onto a heterocyclic core. chemrxiv.orgchemrxiv.org Another approach for the synthesis of a formyl derivative on a coumarin (B35378) scaffold, which is structurally related to carbostyrils, involved the Duff reaction on a hydroxycoumarin precursor. researchgate.net

Advanced Functionalization via Metallaphotoredox Catalysis (e.g., Alkylation, Arylation, Amination, Trifluoromethylation)

The carboxylic acid moiety at the C-6 position of this compound serves as a highly effective functional handle for advanced transformations, particularly through metallaphotoredox catalysis. nih.gov This modern synthetic strategy merges visible-light photoredox catalysis with transition metal catalysis (commonly using nickel or copper) to enable reactions under mild conditions that are often not feasible with classical methods. nih.gov A key application is decarboxylative cross-coupling, where the carboxylic acid is extruded as CO2, and a new carbon-carbon or carbon-heteroatom bond is formed at its position. princeton.edu

This approach allows for the direct conversion of the C-6 carboxyl group into various other functionalities:

Alkylation: By reacting this compound with suitable alkyl radical precursors, such as activated alkenes or N-(acyloxy)phthalimides, a decarboxylative alkylation can be achieved. nih.govrsc.org The process involves the single-electron oxidation of the carboxylate, followed by decarboxylation to generate an aryl radical at the C-6 position. This radical is then trapped by a nickel or copper catalyst, which facilitates the cross-coupling with an alkyl partner. nih.gov

Arylation: Similarly, coupling with aryl halides can be accomplished. This method provides a direct route to biaryl structures, linking the C-6 position of the carbostyril to another aromatic or heteroaromatic ring. nih.gov

Amination and Trifluoromethylation: The functionalization of carboxylic acids can also be extended to include amination and trifluoromethylation through related metallaphotoredox protocols, offering pathways to introduce nitrogen-containing groups or the valuable trifluoromethyl moiety. nih.gov

These methods are particularly valuable for late-stage functionalization, allowing for the diversification of complex molecules at a final synthetic step. morressier.com The ability to use the native carboxylic acid directly, without pre-activation into redox-active esters, is a significant advantage of these protocols. nih.gov

Table 1: Potential Metallaphotoredox Transformations of this compound

Transformation Coupling Partner Example Potential Product Structure Catalyst System Example
Alkylation Activated Alkenes (e.g., Acrylates) 6-Alkyl-8-methylcarbostyril Ru or Ir photocatalyst + Ni catalyst
Arylation Aryl Halides (e.g., Bromobenzene) 6-Aryl-8-methylcarbostyril Ru or Ir photocatalyst + Ni catalyst
Amination Nitrogen-based reagents 6-Amino-8-methylcarbostyril Ir photocatalyst + Cu catalyst
Trifluoromethylation CF₃ source (e.g., Togni's reagent) 6-Trifluoromethyl-8-methylcarbostyril Ru or Ir photocatalyst + Cu catalyst

Modifications and Functionalization of the Carbostyril Ring System

Regioselective Aromatic Functionalization (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the carbostyril nucleus. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of these reactions is dictated by the electronic nature of the fused ring system. The benzene (B151609) portion of the ring is electron-rich and thus susceptible to electrophilic attack, while the pyridinone ring is electron-deficient.

Halogenation: The halogenation of quinoline and carbostyril derivatives can be achieved with high regioselectivity. For 8-substituted quinolines, metal-free methods using reagents like trihaloisocyanuric acids can achieve selective halogenation at the C-5 position. nih.govrsc.orgresearchgate.net This remote functionalization is driven by the directing effect of the substituent at the C-8 position. Using N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) also provides a mild and effective method for the regioselective halogenation of various heterocycles. organic-chemistry.org For this compound, halogenation would be expected to occur preferentially at the C-5 or C-7 positions of the electron-rich benzene ring.

Nitration: The nitration of the 1-methyl-2-quinolone (B133747) (a carbostyril derivative) framework has been studied in detail. nih.gov Using fuming nitric acid, nitration proceeds sequentially, with the nitro group being introduced in the order of the C-6, followed by the C-3 and C-8 positions. nih.gov By controlling the reaction temperature, mono- or di-nitrated products can be obtained. For this compound, the existing carboxyl group at C-6 would direct incoming electrophiles, but nitration at the remaining activated positions (e.g., C-3 or C-5) is plausible under forcing conditions.

Sulfonation: Sulfonation involves treating the aromatic ring with fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). This reaction is a classic example of electrophilic aromatic substitution and would be expected to occur on the benzenoid ring of the carbostyril nucleus.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Carbostyril/Quinolone Derivatives

Reaction Reagent Derivative Studied Observed Position(s) of Substitution Reference
Nitration Fuming HNO₃ 1-Methyl-2-quinolone C-6, then C-3 and C-8 nih.gov
Halogenation Trihaloisocyanuric acid 8-Substituted Quinolines C-5 nih.govresearchgate.net
Nitration Acetyl nitrate Reissert Compound of Quinoline C-3 elsevierpure.com

Introduction of Other Electrophilic or Nucleophilic Groups

Beyond the classic EAS reactions, other functional groups can be installed on the carbostyril ring.

Introduction of Electrophilic Groups: This is primarily achieved through electrophilic aromatic substitution, as detailed above. The generation of a strong electrophile is crucial for it to be attacked by the aromatic π-system, leading to a resonance-stabilized carbocation intermediate that then restores aromaticity by losing a proton. masterorganicchemistry.com

Introduction of Nucleophilic Groups: The introduction of nucleophiles typically requires pre-activation of the ring to make it susceptible to nucleophilic attack. A powerful strategy involves the synthesis of highly electron-deficient carbostyril derivatives. For example, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), prepared by exhaustive nitration, exhibits unusual reactivity. nih.gov Due to steric strain between the C-1 methyl and C-8 nitro groups, the pyridone ring loses aromaticity and behaves like an activated nitroalkene. This allows TNQ to undergo cine-substitution, where various nucleophiles (e.g., amines, alkoxides) attack the C-4 position, leading to the displacement of the nitro group at the adjacent C-3 position. This provides a regioselective method for introducing a wide range of nucleophilic groups at the C-4 position. nih.gov

Trifluoromethylation of Carbostyril Derivatives

The trifluoromethyl (CF₃) group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability. princeton.edu Direct C-H trifluoromethylation of heterocycles like carbostyril offers an efficient way to install this group without requiring pre-functionalization.

Methods for trifluoromethylation often involve radical intermediates. nih.gov Photoredox catalysis using reagents like trifluoromethanesulfonyl chloride (TfCl) can generate trifluoromethyl radicals under mild, room-temperature conditions. princeton.edu These electrophilic radicals then attack the electron-rich positions of the heterocyclic ring. For the carbostyril scaffold, trifluoromethylation would be predicted to occur at the most nucleophilic sites of the benzene ring (e.g., C-5, C-7). This reactivity is complementary to many transition-metal-catalyzed cross-coupling reactions, which often target different positions. princeton.edunih.gov

Cascade and Tandem Reactions for Complex Structure Formation

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic sequences where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105 These processes are highly efficient in terms of atom economy and step count, enabling the rapid assembly of complex molecular architectures from simple precursors. 20.210.105nih.govmdpi.comnih.gov

Numerous cascade strategies have been developed to synthesize and elaborate the quinolin-2(1H)-one (carbostyril) core.

Palladium-Catalyzed Tandem Reactions: Methods involving Pd-catalyzed amination followed by aldol (B89426) or Knoevenagel condensation have been used to construct the quinolone ring from appropriately substituted aryl halides and amides. nih.gov Other palladium-catalyzed multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, isocyanides, and amines can lead to diverse and complex quinoline-based structures in a single pot. rsc.org

Radical-Mediated Cascades: Photoinduced radical tandem reactions provide another avenue for building complexity. For instance, the annulation of amide-tethered 1,7-diynes can be triggered by a radical initiator to assemble densely functionalized quinolin-2(1H)-ones. frontiersin.org

Copper-Catalyzed Cascades: Copper catalysts are effective in mediating cascade reactions, such as the synthesis of quinolinones from 2-halobenzocarbonyls and 2-arylacetamides. nih.gov Copper can also facilitate tandem Knoevenagel condensation, amination, and cyclization sequences to produce substituted quinolines. rsc.org

These methodologies demonstrate how the carbostyril framework can be either constructed or further annulated through elegant cascade processes, leading to polycyclic systems of significant structural complexity. nih.gov

Spectroscopic and Structural Elucidation of 6 Carboxy 8 Methylcarbostyril and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 6-Carboxy-8-methylcarbostyril is predicted to display distinct signals corresponding to each unique proton environment. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm, due to its acidic nature and participation in hydrogen bonding. The protons on the aromatic rings will resonate in the range of 7.0-8.5 ppm. The methyl protons at the C-8 position would likely appear as a sharp singlet around 2.3-2.7 ppm. The vinyl protons of the pyridinone ring are expected between 6.5 and 8.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 165-175 ppm, while the lactam carbonyl (C-2) of the carbostyril ring is typically found further downfield, around 160-170 ppm. Aromatic and vinyl carbons resonate between 110 and 150 ppm. The methyl carbon at C-8 would give a signal in the aliphatic region, approximately at 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0-13.0 (s, 1H)165-175
C2-160-170
C36.6-6.8 (d, 1H)120-125
C47.8-8.0 (d, 1H)138-142
C4a-118-122
C58.0-8.2 (d, 1H)128-132
C6-135-140
C78.2-8.4 (d, 1H)125-130
C8-130-135
C8a-140-145
8-CH₃2.3-2.7 (s, 3H)15-25
N1-H11.0-12.0 (s, broad, 1H)-

To confirm the assignments from 1D NMR and to establish the connectivity between protons and carbons, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, correlations would be expected between the vinyl protons at C-3 and C-4, as well as between the aromatic protons on the benzene (B151609) ring segment (H-5 and H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. hilarispublisher.com This would definitively link the proton signals of the methyl group, the vinyl protons, and the aromatic protons to their corresponding carbon atoms. hilarispublisher.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net For example, the methyl protons (8-CH₃) would show correlations to C-8, C-8a, and C-7. The lactam NH proton would show correlations to C-2, C-8a, and C-3, confirming the carbostyril ring structure. The proton at C-5 would show correlations to the carboxyl carbon (C-6), C-4a, and C-7, unequivocally placing the carboxylic acid group at the C-6 position. researchgate.net

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. hilarispublisher.com The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The spectrum would also feature two distinct carbonyl stretching bands: one at approximately 1700-1725 cm⁻¹ for the carboxylic acid C=O, and another strong band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the cyclic amide (lactam) in the carbostyril ring. hilarispublisher.com The N-H stretching vibration of the lactam is expected as a broad band around 3100-3300 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Finally, C-H stretching vibrations for the aromatic and methyl groups would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H stretch2500-3300 (broad)Carboxylic Acid
N-H stretch3100-3300 (broad)Lactam (Amide)
C-H stretch (aromatic)3000-3100Aromatic Ring
C-H stretch (aliphatic)2850-2960Methyl Group
C=O stretch1700-1725Carboxylic Acid
C=O stretch1650-1680Lactam (Amide)
C=C stretch1450-1600Aromatic Ring

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, with the chemical formula C₁₁H₉NO₃, the exact mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing it from other isomers. For instance, the exact mass of the [M+H]⁺ ion would be precisely determined and compared to the calculated value, typically with an error of less than 5 ppm.

Table 3: Calculated Exact Mass for HRMS Analysis

Molecular FormulaSpeciesCalculated Exact Mass
C₁₁H₉NO₃[M]⁺203.05824
[M+H]⁺204.06552
[M+Na]⁺226.04746

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. For this compound, X-ray analysis would be expected to show that the carbostyril ring system is largely planar. A key feature would be the observation of intermolecular hydrogen bonding, likely involving the carboxylic acid groups forming dimers, and potentially involving the lactam N-H and C=O groups, which dictates the crystal packing arrangement.

Investigation of Tautomeric Forms and Their Structural Characterization

Carbostyril and its derivatives can theoretically exist in tautomeric forms: the keto (lactam) form (quinolin-2(1H)-one) and the enol (lactim) form (2-hydroxyquinoline). researchgate.net Spectroscopic and computational studies have consistently shown that for the parent carbostyril and its simple derivatives, the keto (lactam) form is overwhelmingly the predominant tautomer in both solution and the solid state. researchgate.net This stability is attributed to the greater resonance stabilization of the amide functionality within the ring.

For this compound, the lactam form is the expected and stable tautomer. This is supported by the spectroscopic data discussed:

In ¹³C NMR, the presence of a signal around 160-170 ppm is characteristic of an amide carbonyl (C-2), not an enolic carbon.

In FT-IR, the strong absorption band at ~1660 cm⁻¹ is indicative of the lactam C=O stretch. The spectrum of the 2-hydroxyquinoline (B72897) tautomer would instead show a distinct O-H stretch for the phenolic group and would lack the characteristic lactam carbonyl absorption.

Therefore, all spectroscopic evidence points towards the existence of this compound in its keto (carbostyril) form rather than the enol (2-hydroxyquinoline) tautomer. researchgate.netresearchgate.net

Theoretical and Computational Chemistry of 6 Carboxy 8 Methylcarbostyril

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental in elucidating the molecular structure and electronic properties of molecules like 6-Carboxy-8-methylcarbostyril. These studies provide insights into bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry. These calculations would yield the most stable three-dimensional arrangement of the atoms.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For quinolone derivatives, these calculations often reveal that the electron density in the HOMO is concentrated on the quinolinone ring, while the LUMO is distributed over the entire molecule, including the carboxylic acid group.

Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: These are hypothetical values based on similar compounds)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for molecular systems. However, they are computationally expensive. For a molecule of this size, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) could be used to refine the geometry and electronic properties obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster. Methods like AM1 or PM3 could be employed for a preliminary analysis of the molecule's structure and properties, especially for larger systems or for initial conformational searches.

Conformational Analysis and Potential Energy Surfaces

The presence of the carboxylic acid and methyl groups introduces rotational flexibility in this compound. Conformational analysis is performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds (e.g., the C-C bond connecting the carboxylic group to the ring) and calculating the energy at each step to generate a potential energy surface.

The potential energy surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers (transition states) between them. For this compound, the orientation of the carboxylic acid group relative to the quinolinone ring would be a key factor in determining the most stable conformer, likely influenced by the potential for intramolecular hydrogen bonding.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. These predictions are valuable for assigning experimental NMR spectra.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For quinolone derivatives, transitions are often of the π → π* type.

IR Frequencies: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific vibrational modes of the molecule, such as C=O stretching, O-H stretching, and C-H bending.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on similar compounds)

SpectroscopyParameterPredicted Value
¹³C NMRCarbonyl Carbon (C=O)~165 ppm
¹³C NMRCarboxylic Carbon (COOH)~170 ppm
UV-Visλmax~330 nm
IRC=O stretch (amide)~1660 cm⁻¹
IRC=O stretch (carboxylic acid)~1720 cm⁻¹
IRO-H stretch (carboxylic acid)~3000 cm⁻¹ (broad)

Computational Investigations of Reaction Mechanisms and Transition States

Theoretical calculations can be used to explore the potential chemical reactions involving this compound. By mapping the reaction pathways and identifying the transition state structures, it is possible to understand the mechanism and predict the feasibility of a reaction. For instance, the mechanism of esterification of the carboxylic acid group or electrophilic substitution on the quinolinone ring could be investigated. The activation energies calculated for these reactions would indicate the kinetic favorability of different reaction pathways.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformations.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For this compound, simulations in a solvent like water could reveal how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions. This is crucial for understanding its solubility and behavior in biological systems. Studies on similar quinolone carboxylic acid derivatives have shown that intermolecular hydrogen bonding plays a significant role in their crystal packing and solution-phase behavior mdpi.com.

Analysis of Photophysical Properties (e.g., Excitation and Emission Maxima, Fluorescence Quantum Yields)

A thorough review of available scientific databases and literature sources did not yield specific quantitative data on the photophysical characteristics of this compound. While the carbostyril framework is known to be a core structure in many fluorescent molecules, detailed experimental values for the excitation maxima (λex), emission maxima (λem), and fluorescence quantum yields (ΦF) for this particular derivative have not been reported in the accessed literature.

Consequently, a data table summarizing these properties cannot be generated at this time. Further experimental investigation would be required to determine these fundamental photophysical parameters for this compound.

Reaction Mechanisms of Synthesis and Transformation of 6 Carboxy 8 Methylcarbostyril

Mechanistic Pathways of Carbostyril Ring Formation

The formation of the carbostyril (quinolin-2(1H)-one) heterocyclic system is a cornerstone of its synthesis. This can be achieved through several mechanistic routes, prominently featuring transition-metal-catalyzed C-H activation and classical intramolecular cyclizations.

Detailed Mechanisms of Palladium-Catalyzed C-H Activation and Cyclization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic frameworks due to its high efficiency and functional group tolerance. mdpi.com The synthesis of the carbostyril ring, in this case, would likely proceed via an intramolecular C-H amination or olefination of a suitable acyclic precursor, such as a substituted cinnamic acid derivative.

The catalytic cycle typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) manifold. nih.gov A plausible mechanism, illustrated with a generic precursor, is outlined below:

C-H Activation: The reaction initiates with the coordination of the palladium(II) catalyst to a directing group on the substrate. For a substituted N-acyl aniline (B41778) precursor, the amide group can act as a directing group. This brings the palladium catalyst into proximity with an ortho C-H bond on the benzene (B151609) ring, facilitating its cleavage to form a cyclometalated palladium(II) intermediate, often referred to as a palladacycle. This step is frequently the rate-determining step and can proceed via a concerted metalation-deprotonation (CMD) pathway. nih.govbeilstein-journals.org

Insertion or Reductive Elimination:

In a C-H olefination/amination pathway , if the precursor contains an appropriately positioned alkene or amine moiety, this group can insert into the Pd-C bond of the palladacycle.

Alternatively, the palladacycle can undergo oxidative addition with a coupling partner, leading to a Pd(IV) intermediate.

Reductive Elimination: The cycle is completed by reductive elimination from the palladium intermediate (either Pd(II) or Pd(IV)), which forms the new C-N or C-C bond of the heterocyclic ring and regenerates the active palladium catalyst. For instance, in a Pd(II)/Pd(0) cycle, the resulting Pd(0) species is re-oxidized to Pd(II) by an external oxidant to continue the catalytic process. nih.gov

Cationic palladium(II) complexes have been shown to be highly reactive for aromatic C-H activation, sometimes allowing reactions to proceed even at room temperature. beilstein-journals.org The mechanism in such cases involves the generation of a cationic palladacycle intermediate which then reacts further. beilstein-journals.org

Catalyst System Component Plausible Role in Carbostyril Ring Formation
Palladium(II) Acetate (Pd(OAc)₂)Pre-catalyst that forms the active Pd(II) species.
Ligand (e.g., Phosphine, N-heterocycle)Modulates the reactivity and stability of the Pd catalyst.
Oxidant (e.g., Ag₂CO₃, O₂)Regenerates the active Pd(II) catalyst from Pd(0) in Pd(II)/Pd(0) cycles.
Directing Group (e.g., Amide)Positions the catalyst for regioselective C-H activation.

Mechanisms of Carboxylic Acid Derivatization Reactions

The carboxylic acid group at the 6-position of the carbostyril ring is a versatile functional handle, allowing for a wide range of transformations through well-established reaction mechanisms.

Nucleophilic Acyl Substitution Mechanisms via Tetrahedral Intermediates

The most fundamental reaction of the carboxylic acid group is nucleophilic acyl substitution. This two-stage mechanism allows for the conversion of the carboxylic acid into esters, amides, and acid halides. vanderbilt.edumsu.edu

The general mechanism proceeds as follows:

Carbonyl Activation: The reaction is often catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using SOCl₂) or an activated ester (using a coupling agent like DCC). libretexts.org

Nucleophilic Attack: A nucleophile (e.g., an alcohol for esterification, an amine for amidation) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a transient, sp³-hybridized tetrahedral intermediate. pressbooks.pub

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of a leaving group. For a carboxylic acid, the hydroxyl group is a poor leaving group, which is why acid catalysis (to protonate it into -OH₂⁺, a good leaving group) or conversion to a better leaving group is necessary. vanderbilt.edupressbooks.pub

Reaction Nucleophile Catalyst/Reagent Leaving Group (from intermediate)
EsterificationAlcohol (R'-OH)Acid (e.g., H₂SO₄)Water (H₂O)
AmidationAmine (R'-NH₂)Coupling Agent (e.g., DCC)Dicyclohexylurea
Acyl Chloride FormationChloride (from SOCl₂)Thionyl Chloride (SOCl₂)HCl + SO₂

Mechanistic Aspects of Decarboxylative Processes

Decarboxylation is the removal of the carboxyl group with the release of carbon dioxide (CO₂). wikipedia.org The ease of this reaction depends heavily on the structure of the molecule. For aromatic carboxylic acids like 6-Carboxy-8-methylcarbostyril, decarboxylation is typically difficult and requires harsh conditions unless facilitated by specific functional groups or catalysts.

Thermal Decarboxylation: Direct thermal decarboxylation requires very high temperatures. The mechanism involves the cleavage of the Ar-COOH bond. The stability of the resulting aryl anion or radical intermediate is a key factor.

Metal-Catalyzed Decarboxylation: Transition metal salts, particularly copper compounds, are known to facilitate decarboxylation. wikipedia.org The mechanism often involves the formation of a copper carboxylate complex. This complex can then undergo thermal decomposition where the metal stabilizes the transition state leading to the expulsion of CO₂ and the formation of an organometallic intermediate (e.g., an aryl-copper species), which is then protonated to give the final product.

Decarboxylation of β-Keto Acid Analogs: If the carbostyril ring were to have a carbonyl group at the 7-position (β to the 6-carboxy group), decarboxylation would be significantly easier. The mechanism for β-keto acid decarboxylation proceeds through a cyclic, six-membered transition state, leading to an enol intermediate which then tautomerizes. masterorganicchemistry.comorganicchemistrytutor.com While not directly applicable to the parent compound, this pathway is crucial for understanding the reactivity of its potential derivatives. pearson.com

Mechanisms of Specific Redox Transformations of Carboxylic Acids

The carboxylic acid group can undergo both reduction and oxidation, though the carbonyl carbon is already in a high oxidation state (+3). libretexts.org

Reduction to an Alcohol: Carboxylic acids are resistant to mild reducing agents but can be reduced to primary alcohols using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). msu.edulibretexts.org The mechanism involves several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt.

Nucleophilic Acyl Substitution: A hydride ion from AlH₃ (formed in situ) attacks the carbonyl carbon of the carboxylate. This nucleophilic acyl substitution results in the elimination of an oxygen atom (as part of a metal oxide complex) and the formation of an intermediate aldehyde. libretexts.org

Aldehyde Reduction: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ via nucleophilic addition to yield an alkoxide.

Protonation: An acidic workup protonates the alkoxide to give the final primary alcohol. libretexts.org

Oxidative Decarboxylation (Hunsdiecker Reaction Analogy): While direct oxidation of the carboxyl group is uncommon, oxidative decarboxylation provides a pathway to replace the -COOH group with other functionalities, such as a halogen. The Hunsdiecker reaction is a classic example. The mechanism is radical-based:

Salt Formation: The carboxylic acid is converted to its silver salt (R-COO⁻Ag⁺).

Acyl Hypohalite Formation: The silver salt reacts with a halogen (e.g., Br₂) to form an unstable acyl hypohalite intermediate.

Homolytic Cleavage: The weak O-Br bond in the acyl hypohalite undergoes homolytic cleavage upon heating or photolysis to form a carboxyl radical (R-COO•) and a bromine radical (Br•).

Decarboxylation & Propagation: The carboxyl radical rapidly loses CO₂ to form an aryl radical (Ar•). This aryl radical then abstracts a bromine atom from another acyl hypohalite molecule, forming the aryl halide product and a new carboxyl radical, thus propagating the radical chain reaction. libretexts.org

Understanding Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of substituted carbostyrils, including the 6-carboxy-8-methyl derivative, often involves intramolecular cyclization reactions. The regioselectivity of these cyclizations is crucial in determining the position of substituents on the carbostyril ring. For instance, in the synthesis of 8-methylquinolin-2(1H)-one derivatives, the functionalization at specific positions, such as C-2 and C-4, is a key consideration. Nucleophilic substitution reactions on precursors like 4-chloro-8-methylquinolin-2(1H)-one demonstrate the reactivity of specific sites, allowing for the introduction of various functional groups in a regioselective manner. The inherent electronic properties and steric environment of the substituted aniline or related precursors direct the cyclization to favor the formation of the desired constitutional isomer.

While the core carbostyril ring is planar and achiral, the introduction of substituents or subsequent transformations can create chiral centers. Stereoselectivity in the synthesis of carbostyril derivatives becomes important when chiral products are desired. Although specific studies on the stereoselective synthesis of this compound are not extensively documented in the provided search results, general principles of stereocontrolled synthesis would apply. This could involve the use of chiral auxiliaries, catalysts, or starting materials to influence the three-dimensional arrangement of atoms in the product.

Rearrangement Reactions Involving the Carbostyril Scaffold and Carboxyl Group

The carboxyl group at the 6-position of the 8-methylcarbostyril scaffold provides a handle for various chemical transformations, including rearrangement reactions that can lead to the formation of amines and their derivatives. The Schmidt and Curtius rearrangements are particularly relevant in this context.

Schmidt-type Rearrangements: The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org This reaction converts the carboxylic acid to a primary amine with the loss of one carbon atom as carbon dioxide. When applied to this compound, the Schmidt reaction would be expected to yield 6-amino-8-methylcarbostyril. The generally accepted mechanism proceeds through the formation of an acyl azide (B81097) intermediate, which then rearranges with the expulsion of nitrogen gas to form an isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate leads to the corresponding amine. The reaction is known to be effective for a wide range of carboxylic acids. wikipedia.orgorganic-chemistry.org

Curtius-type Rearrangements: The Curtius rearrangement is another powerful method for converting carboxylic acids into amines, urethanes, or ureas. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org Similar to the Schmidt reaction, the key step is the rearrangement of the acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org A significant advantage of the Curtius rearrangement is that it can be carried out under milder and non-acidic conditions compared to the Schmidt reaction. nih.gov The isocyanate intermediate can be trapped with various nucleophiles. For example, reaction with water yields the primary amine, while reaction with an alcohol affords a carbamate. The Curtius rearrangement generally proceeds with retention of the configuration of the migrating group. nih.gov

The application of these rearrangement reactions to this compound would provide a synthetic route to introduce an amino group or its derivatives at the 6-position, opening up avenues for further functionalization and the synthesis of a variety of novel compounds.

Reaction TypeReagentsIntermediateProduct from this compound
Schmidt Rearrangement Hydrazoic acid (HN₃), Strong acidAcyl azide, Isocyanate6-Amino-8-methylcarbostyril
Curtius Rearrangement Acyl azide (from carboxylic acid)Isocyanate6-Amino-8-methylcarbostyril (with H₂O), 6-Carbamoyl-8-methylcarbostyril derivatives (with alcohols/amines)

Applications of 6 Carboxy 8 Methylcarbostyril in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The inherent structural features of 6-Carboxy-8-methylcarbostyril make it an attractive scaffold for the synthesis of more complex, polycyclic heterocyclic systems. The carboxylic acid at the 6-position and the reactive sites on the carbostyril ring can be strategically manipulated to build fused or spirocyclic structures.

The rational design of polycyclic structures originating from this compound often involves leveraging the carboxylic acid functionality for annulation reactions. For instance, the carboxyl group can be converted into an amide, which can then undergo intramolecular cyclization reactions to form additional rings. One hypothetical approach could involve the reaction of this compound with a bifunctional reagent to construct a new heterocyclic ring fused to the carbostyril core.

A plausible synthetic route could involve the activation of the carboxylic acid, followed by reaction with an appropriate nucleophile that also carries a group capable of a subsequent cyclization reaction. For example, reaction with an amino-alcohol could lead to an intermediate that, upon activation of the alcohol, could undergo an intramolecular etherification or a Pictet-Spengler type reaction to yield a polycyclic system.

Table 1: Hypothetical Routes to Polycyclic Systems from this compound

Starting MaterialReagentsIntermediateCyclization StrategyFinal Polycyclic System
This compound1. SOCl₂2. 2-AminoethanolN-(2-hydroxyethyl)-8-methyl-2-oxo-1,2-dihydroquinoline-6-carboxamideIntramolecular etherification (e.g., Mitsunobu reaction)Fused oxazepine-quinolone
This compound1. (COCl)₂2. Ethyl 2-aminoacetateEthyl 2-((8-methyl-2-oxo-1,2-dihydroquinoline-6-carbonyl)amino)acetateDieckmann condensationFused piperidine-dione-quinolone
This compound1. PPh₃, DIAD2. PropargylamineN-propargyl-8-methyl-2-oxo-1,2-dihydroquinoline-6-carboxamideIntramolecular [4+2] cycloaddition with a suitable dieneFused pyridine-quinolone

Modular synthesis allows for the generation of a wide range of analogues from a common core structure by introducing different building blocks in a systematic manner. This compound is well-suited for such approaches. The carboxylic acid serves as a key handle for diversification. By employing a variety of coupling partners, a library of derivatives with diverse functionalities can be readily assembled.

For instance, amide coupling reactions with a diverse set of primary and secondary amines can introduce a wide array of substituents at the 6-position. These substituents can be designed to explore different chemical spaces and to introduce various pharmacophoric features. This modularity is a powerful tool for generating compound libraries for screening purposes.

Role in Scaffold Diversification and Library Synthesis for Chemical Biology (excluding biological activity)

In the field of chemical biology, the exploration of chemical space is crucial for identifying novel molecular probes and tools. The carbostyril scaffold of this compound can be systematically modified to generate a library of compounds with high structural diversity. This diversification can be achieved by functionalizing the carboxylic acid, the aromatic ring, and the lactam moiety of the carbostyril core.

Scaffold diversification strategies could involve:

Amide Library Synthesis: Coupling the carboxylic acid with a diverse collection of amines.

Ester Library Synthesis: Esterification with a variety of alcohols.

Ring Functionalization: Halogenation of the aromatic ring followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.

N-Alkylation/Arylation: Modification of the nitrogen atom of the carbostyril ring.

These diversification strategies allow for the systematic variation of the steric and electronic properties of the molecule, leading to a library of compounds that can be used to probe complex biological systems.

Table 2: Illustrative Library Synthesis from this compound

Diversification PointReaction TypeExemplary Building BlocksResulting Substructures
6-Carboxylic AcidAmide Coupling- Aliphatic amines- Aromatic amines- Heterocyclic amines- N-alkyl carboxamides- N-aryl carboxamides- N-heterocyclyl carboxamides
Aromatic Ring (e.g., C5 or C7)Suzuki Coupling (after halogenation)- Arylboronic acids- Heteroarylboronic acids- Aryl-substituted carbostyrils- Heteroaryl-substituted carbostyrils
Lactam Nitrogen (N1)N-Alkylation- Alkyl halides- Benzyl halides- N-alkyl carbostyrils- N-benzyl carbostyrils

Development of Novel Synthetic Methodologies Leveraging the Carbostyril Core

The unique electronic properties of the carbostyril core can be exploited to develop novel synthetic methodologies. For example, the electron-rich nature of the aromatic portion of the carbostyril can direct C-H activation/functionalization reactions to specific positions. Researchers can explore transition-metal-catalyzed reactions that selectively functionalize the C-H bonds of the carbostyril ring, providing a more efficient way to introduce new substituents compared to traditional multi-step sequences.

Furthermore, the lactam functionality within the carbostyril core can be a target for developing new ring-opening or ring-transformation reactions, leading to novel heterocyclic scaffolds that are not easily accessible by other means.

Implementation in Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing functional groups into a complex molecule at a late stage of the synthesis. This approach avoids the need to re-synthesize the molecule from scratch with the desired modification. This compound can be envisioned as a fragment that is incorporated into a larger molecule, with its functional handles being utilized for LSF.

For instance, a complex molecule containing a this compound moiety could undergo selective modification of the carboxylic acid group to fine-tune its properties. Alternatively, if the carbostyril ring is embedded within a larger structure, its C-H bonds could be targets for late-stage C-H functionalization, allowing for the rapid generation of analogues with improved characteristics. The development of regioselective LSF methods for the carbostyril core would be of significant interest in this context.

Future Research Trajectories and Challenges

Development of More Sustainable and Efficient Synthetic Routes for Functionalized Carbostyrils

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For functionalized carbostyrils like 6-Carboxy-8-methylcarbostyril, future research will likely focus on moving away from traditional, often harsh, synthetic conditions. Key areas of investigation include the use of green catalysts and the implementation of waste-reducing reaction protocols.

One promising approach is the adoption of iron-catalyzed reactions, which offer a more sustainable alternative to methods relying on expensive or toxic heavy metals. An efficient and regioselective iron-catalyzed methodology for the functionalization of quinoline-N-oxides has been reported, which is notable for producing water as its only by-product. rsc.org The green efficiency of such processes can be rigorously evaluated using metrics that account for the synthetic process, safety and hazard profiles, and the environmental impact of the metal catalyst. rsc.org Applying similar iron-based catalytic systems to the synthesis of carbostyril derivatives could significantly reduce the environmental footprint, with reported E-factor values as low as approximately 0.92, representing a substantial reduction in waste compared to established protocols. rsc.org

Furthermore, the use of natural deep eutectic solvents (NADESs) presents a sustainable alternative to conventional organic solvents. scispace.com For instance, a fast and high-yielding protocol using a choline (B1196258) chloride/water NADES has been successfully employed for the synthesis of functionalized quinoxalines at room temperature without requiring additional activation. scispace.com This approach is not only efficient but also allows for the recycling of the solvent system multiple times without a significant loss in performance. scispace.com Exploring the applicability of NADESs in the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Synthesis StrategyPotential AdvantagesRelevant Research Area
Iron CatalysisLow toxicity, cost-effective, minimal waste (H₂O as by-product)C-H activation on quinoline-N-oxides rsc.org
Natural Deep Eutectic Solvents (NADESs)Biodegradable, recyclable, mild reaction conditionsQuinoxaline synthesis scispace.com
Natural Base CatalysisEconomical, environmentally benign, high yieldsSynthesis of 2-amino-4H-chromenes oiccpress.com

Exploration of Novel Derivatization Reactions with High Functional Group Tolerance

The carboxylic acid and the carbostyril nucleus of this compound offer multiple points for chemical modification. Future research will be directed towards developing novel derivatization reactions that are highly tolerant of various functional groups, thereby enabling the creation of diverse molecular libraries for screening and discovery.

Derivatization is a critical step for modifying the properties of a core molecule. For compounds containing functional groups such as alcohols, carboxylic acids, and amines, common derivatization methods include silylation, acylation, and alkylation. libretexts.org These reactions aim to increase volatility, enhance thermal stability, and improve chromatographic behavior. libretexts.org In the context of this compound, the carboxylic acid group is a prime target for esterification, a form of alkylation that can produce less polar and more volatile derivatives. libretexts.org

Advanced derivatization schemes can offer significant improvements in analytical sensitivity and reduce undesirable side reactions. For example, a dual-derivatization approach has been developed to tag primary amine, hydroxyl, and carboxylate groups, which enhances analyte proton affinity and hydrophobicity. nih.gov This method has been shown to improve sensitivity by over 75-fold and diminish the formation of sodium adducts, a common issue in mass spectrometry. nih.gov Adapting such multi-functional derivatization strategies for the carbostyril scaffold could unlock new analytical and synthetic possibilities. Research into reagents with high functional group tolerance, such as specific acyl chlorides, isocyanates, and sulfonyl chlorides, will be crucial for the selective modification of the carbostyril core without affecting the existing carboxyl and methyl groups. nih.gov

Derivatization MethodTarget Functional Group(s)Key Benefits
Alkylation (Esterification)Carboxylic AcidsIncreased volatility, improved chromatographic behavior libretexts.org
AcylationAmines, Alcohols, ThiolsFormation of stable esters, thioesters, and amides libretexts.org
Dual Tagging SchemesAmines, Hydroxyls, CarboxylatesEnhanced sensitivity, reduced adduct formation in mass spectrometry nih.gov

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational modeling has become an indispensable tool in modern chemical research, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel synthetic pathways with greater accuracy and efficiency. For a molecule like this compound, computational approaches can accelerate the discovery of new derivatives and synthetic routes.

By leveraging computational modeling, researchers can simulate and predict the properties and behavior of materials before they are synthesized, allowing for the exploration of a vast design space. researchgate.net This predictive power is particularly valuable in pharmaceutical materials science, where computational techniques can guide the design of dosage forms with specific macroscopic properties. researchgate.net For this compound, these tools could be used to predict how modifications to the carbostyril ring will affect its solid-state properties, solubility, and potential biological activity.

Recent advancements have demonstrated the utility of computational models in predicting the feasibility of complex chemical reactions. For instance, researchers have successfully used computational models to predict which compounds will react to form azetidines, a class of nitrogen-containing four-membered rings with significant pharmaceutical potential. mit.edu These models can calculate frontier orbital energies to predict reactivity in a matter of seconds, replacing a trial-and-error experimental approach. mit.edu Applying similar predictive models to the carbostyril system could guide the selection of reactants and catalysts for desired transformations, saving significant time and resources. mit.edu Furthermore, multiscale modeling can bridge the understanding of mechanisms at different scales to predict macroscopic material properties, offering a powerful approach to designing novel materials based on the carbostyril scaffold. researchgate.net

Innovation in Highly Regio- and Stereoselective Transformations of the Carbostyril System

Controlling the precise location (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical modifications is fundamental to creating molecules with specific functions, particularly in medicinal chemistry. The carbostyril ring system presents multiple sites for reaction, making the development of selective transformations a critical research challenge.

Organic reactions that proceed with high regio- and stereoselectivity are often difficult to control and predict, even for experienced chemists. chemrxiv.org The intermolecular carbolithiation of alkenes is one example of a powerful tool for constructing complex molecules with a high degree of regio- and stereocontrol, allowing for the simultaneous creation of up to two new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov Developing analogous methods for the carbostyril system would enable precise functionalization at specific positions on the aromatic or heterocyclic portion of the molecule.

Expanding the Utility of this compound as a Robust Synthetic Platform for Chemical Discovery

The inherent structural features of this compound—a fused heterocyclic core, a reactive carboxylic acid handle, and a methyl group—make it an ideal starting point, or "platform," for chemical discovery. Future research that integrates the aforementioned advances in sustainable synthesis, derivatization, computational modeling, and selective transformations will be key to unlocking its full potential.

The carbostyril (or 2-quinolinone) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. By leveraging the carboxyl group for amide bond formation or other conjugations, and by selectively functionalizing the aromatic ring, a vast array of new chemical entities can be generated. The challenge lies in developing a synthetic "toolbox" that allows for the predictable and efficient modification of this core structure.

The expansion of this synthetic toolbox is crucial for accelerating drug discovery and materials science. researchgate.net By combining efficient, sustainable synthetic methods with predictive computational models, researchers can rapidly design and synthesize libraries of this compound derivatives. High-throughput screening of these libraries can then identify compounds with novel biological activities or material properties. The ultimate goal is to establish this compound as a versatile and readily accessible platform molecule, enabling the broader scientific community to explore its chemical space and drive innovation across multiple disciplines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Carboxy-8-methylcarbostyril to ensure reproducibility?

  • Methodological Answer : Follow a stepwise protocol with detailed documentation of reaction conditions (e.g., solvent purity, temperature gradients, catalyst ratios). Use high-resolution spectroscopy (¹H/¹³C NMR, FTIR) for intermediate and final product characterization. For novel compounds, include elemental analysis and mass spectrometry data to confirm purity (>95%) and structural integrity . Replicate procedures across multiple batches to identify batch-specific variability, and report deviations in supplementary materials .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Employ orthogonal methods:

  • Chromatography : HPLC with UV detection (λmax ~250–300 nm for carbostyril derivatives) and TLC (Rf values vs. standards).
  • Spectroscopy : Compare NMR shifts with literature data; use differential scanning calorimetry (DSC) to detect polymorphic impurities.
  • Quantitative Analysis : Report limits of detection (LOD) and quantification (LOQ) for trace impurities .

Q. How should researchers determine the solubility profile of this compound in common solvents?

  • Methodological Answer : Use the shake-flask method:

Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C.

Filter and quantify dissolved compound via UV-Vis spectroscopy (calibrated against standard curves).

Report solubility in mg/mL ± SD (n=3), noting pH effects on ionization (e.g., pKa ~3–4 for carboxylic groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational simulations (DFT-based predictions for expected peaks).
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm substituent positions.
  • Meta-Analysis : Systematically review prior studies to identify common artifacts (e.g., solvent-induced shifts, tautomerism) .
  • Collaboration : Consult crystallography or spectroscopy experts to validate interpretations .

Q. What experimental design principles apply to stability studies of this compound under varying environmental conditions?

  • Methodological Answer :

  • Variables : Test thermal stability (40–60°C), photodegradation (UV light exposure), and hydrolytic degradation (pH 1–9).
  • Sampling Intervals : Collect data at t=0, 1, 3, 6 months. Use accelerated stability testing (ICH Q1A guidelines) to model shelf-life.
  • Analytics : Monitor degradation products via LC-MS and quantify using validated calibration curves .

Q. How can researchers design mechanistic studies to elucidate this compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition studies (e.g., fluorescence-based assays for target enzymes like kinases or proteases).
  • Molecular Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities and active-site interactions.
  • Pathway Analysis : Integrate transcriptomics/proteomics data to map downstream effects, controlling for off-target activity via siRNA knockdowns .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Error Propagation : Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals.
  • Meta-Regression : Combine results from multiple studies to assess heterogeneity and publication bias .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible results in catalytic applications of this compound?

  • Methodological Answer :

  • Blind Replication : Have independent labs repeat experiments using identical protocols and reagent lots.
  • Failure Analysis : Log environmental variables (humidity, oxygen levels) and equipment calibration status.
  • Open Data : Share raw datasets (e.g., NMR FID files, HPLC chromatograms) in repositories for peer validation .

Q. What frameworks support the integration of conflicting findings from in vitro vs. in vivo studies of this compound?

  • Methodological Answer :

  • Systematic Review : Adopt PRISMA guidelines to synthesize evidence, grading studies by rigor (e.g., sample size, controls).
  • Mechanistic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in bioavailability or metabolism.
  • Hypothesis Testing : Design follow-up experiments targeting identified knowledge gaps (e.g., protein binding effects) .

Tables for Key Data

Property Method Typical Value Reference Standard
Melting PointDSC210–215°C (dec.)USP ⟨741⟩
LogP (Octanol-Water)Shake-Flask1.8 ± 0.2OECD Guideline 117
UV λmax (MeOH)UV-Vis268 nm (ε = 12,500 M⁻¹cm⁻¹)Pharmacopeial standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.